Formanilide, 2-phenoxy-

Description

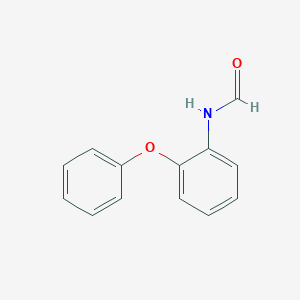

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUKJKINNIUBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182065 | |

| Record name | Formanilide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2770-12-9 | |

| Record name | Formanilide, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Formanilide, 2 Phenoxy and Its Substituted Analogues

Classical and Conventional Synthetic Routes to N-(2-phenoxyphenyl)formamide

The traditional synthesis of N-(2-phenoxyphenyl)formamide and related compounds has relied on established chemical transformations. These methods are often characterized by their straightforward reaction pathways and the use of readily available reagents.

Formylation Reactions of Substituted Anilines

The most direct and common method for the synthesis of N-(2-phenoxyphenyl)formamide is the formylation of the corresponding aniline (B41778) precursor, 2-phenoxyaniline (B124666). This involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine.

One of the earliest and most straightforward methods for the N-formylation of anilines involves the use of formic acid. nih.gov The reaction is typically carried out by refluxing the aniline with an excess of formic acid, often in a solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus. nih.gov This dehydration-condensation reaction drives the equilibrium towards the formation of the formamide (B127407). nih.gov

Another widely used formylating agent is a mixture of formic acid and acetic anhydride. This combination generates a mixed anhydride, which is a more potent acylating agent than formic acid alone. This method is often employed for less reactive anilines or to achieve higher yields in shorter reaction times. The reaction is typically conducted at or below room temperature.

The use of N,N-dimethylformamide (DMF) as a formylating agent in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, is another established method. researchgate.netgoogle.comgoogle.com In this process, DMF serves as both the solvent and the source of the formyl group. researchgate.net Heating the aniline in a mixture of DMF and the acid catalyst results in the formation of the corresponding formanilide (B94145). google.comgoogle.com

Table 1: Classical Formylation Reagents for Anilines

| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Formic acid | Reflux in toluene with azeotropic water removal | Readily available, inexpensive | Requires high temperatures and long reaction times |

| Formic acid/Acetic anhydride | 0°C to room temperature | Higher reactivity, shorter reaction times | Use of corrosive acetic anhydride |

| N,N-Dimethylformamide (DMF)/Acid catalyst | Heating under reflux | DMF acts as both solvent and reagent | Requires acidic conditions and high temperatures |

Coupling Reactions Involving Aniline and Formylating Reagents

While direct formylation of 2-phenoxyaniline is the most common route, coupling reactions can also be envisioned for the synthesis of the N-(2-phenoxyphenyl)formamide scaffold, particularly for more complex analogues. These reactions would typically involve the formation of the C-N bond between a phenyl ring and a formamide moiety or the formation of the ether linkage in a pre-formylated precursor.

For instance, an Ullmann-type condensation could theoretically be employed. This would involve the coupling of a 2-halophenol with formanilide in the presence of a copper catalyst and a base. However, this approach is less common for the synthesis of simple N-aryl formamides compared to the direct formylation of the corresponding aniline.

Multicomponent Approaches to Formanilide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative to traditional stepwise synthesis. While specific MCRs for the direct synthesis of N-(2-phenoxyphenyl)formamide are not extensively reported, general MCRs that produce N-aryl formamides could be adapted.

For example, the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, can be utilized to generate α-acyloxy carboxamides. While not a direct route to formanilides, variations and related isocyanide-based MCRs could potentially be designed to access such structures.

Modern and Sustainable Synthetic Approaches for Formanilide, 2-phenoxy-

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in N-(2-phenoxyphenyl)formamide Synthesis

The application of green chemistry principles to the synthesis of N-(2-phenoxyphenyl)formamide focuses on several key areas: the use of safer solvents, the development of catalyst-based methods to replace stoichiometric reagents, and the use of alternative, more environmentally benign formylating agents.

One area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored as reaction media for N-formylation reactions. For example, the use of PEG-400 as a recyclable solvent for the N-formylation of anilines has been reported. nih.gov

Furthermore, the use of carbon dioxide (CO2) as a C1 source for formylation reactions is a highly attractive green alternative. researchgate.netgoogle.com This approach utilizes a renewable and non-toxic feedstock to generate the formyl group, often in the presence of a suitable catalyst and a reducing agent. google.com

Catalyst-Mediated Formylation Strategies

The development of catalytic methods for N-formylation has been a major focus of modern synthetic chemistry. Catalysts can significantly improve the efficiency and selectivity of the reaction, often allowing for milder reaction conditions and reducing the amount of waste generated.

A variety of metal-based catalysts have been developed for the N-formylation of anilines. These include catalysts based on manganese, zinc, and indium. nih.govnih.govresearchgate.net For instance, a manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate has been reported. nih.gov This method avoids the direct handling of toxic carbon monoxide gas. nih.gov Similarly, zinc oxide has been used as a Lewis acid catalyst for the solvent-free formylation of anilines with formic acid. nih.gov

In addition to metal catalysts, organocatalysts have also been explored for N-formylation reactions. For example, molecular iodine has been shown to be an effective catalyst for the N-formylation of anilines with formic acid under solvent-free conditions. nih.gov

Table 2: Modern Catalytic Systems for N-Formylation of Anilines

| Catalyst | Formyl Source | Reaction Conditions | Key Advantages |

| Manganese complex | Oxalic acid | Moderate to excellent yields | Avoids the use of CO gas |

| Zinc oxide | Formic acid | Solvent-free, 70°C | Scalable and efficient |

| Molecular iodine | Formic acid | Solvent-free, 70°C | Metal-free catalysis |

Transition Metal Catalysis for N-Formylation

Transition metal-catalyzed N-formylation has become a cornerstone for the synthesis of formanilides due to its efficiency and selectivity. Various methods have been developed that utilize inexpensive and abundant metals. For the N-formylation of 2-phenoxyaniline, these general methods are directly applicable.

One notable approach involves the use of manganese catalysts. A novel method utilizes MnCl₂·4H₂O with oxalic acid dihydrate ((COOH)₂·2H₂O) as a safe and readily available carbon monoxide (CO) surrogate. nih.gov This process avoids the direct handling of toxic CO gas, representing a significant advancement in safety and practicality. nih.gov The manganese catalyst facilitates the decarbonylation of oxalic acid and subsequent formylation of the aniline substrate, providing formanilides in moderate to excellent yields. nih.gov

Other transition metals like zinc and copper have also been employed. Zinc-catalyzed N-formylation can be achieved using formic acid as the formyl source. nih.gov Catalytic systems composed of commercially available Zn(OAc)₂ and a ligand such as 1,10-phenanthroline (B135089) are effective for the N-formylation of amines using CO₂ as a C1 source in the presence of hydrosilanes. rsc.org Similarly, copper-catalyzed methods have been reported that use phenylsilanes and CO₂ for the N-formylation of anilines. nih.gov These methods are distinguished by their use of environmentally benign C1 sources.

Table 1: Selected Transition Metal-Catalyzed N-Formylation Systems Applicable to 2-Phenoxyaniline

| Catalyst System | C1 Source | Reductant/Additive | Key Features |

|---|---|---|---|

| MnCl₂·4H₂O | Oxalic acid dihydrate | - | Avoids use of CO gas; environmentally benign. nih.gov |

| Zn(OAc)₂ / 1,10-phenanthroline | Carbon Dioxide (CO₂) | Hydrosilanes (e.g., PhSiH₃) | Utilizes CO₂ as a renewable C1 source; mild conditions. rsc.org |

| Copper Catalyst | Carbon Dioxide (CO₂) | Phenylsilanes | Employs an abundant metal and CO₂. nih.gov |

This table is a representation of general methodologies that can be applied to the synthesis of Formanilide, 2-phenoxy-.

Organocatalytic Methods for Amide Bond Formation

In the pursuit of metal-free synthesis, organocatalysis has emerged as a powerful tool for amide bond formation. These methods avoid potential metal contamination in the final product and often rely on different activation modes.

Arylboronic acids have been identified as effective organocatalysts for the direct amidation between carboxylic acids and amines. This approach typically involves the removal of water to drive the reaction to completion. For the synthesis of Formanilide, 2-phenoxy-, this would entail the reaction of 2-phenoxyaniline with formic acid in the presence of a suitable arylboronic acid catalyst.

Another advanced strategy utilizes a two-component redox organocatalyst system. nih.gov This method can be adapted for amide bond formation where a carboxylic acid is converted in situ to an activated species, such as a selenoester, which then readily reacts with the amine. nih.gov Such systems have been optimized to require only catalytic amounts of activating agents, enhancing their atom economy. nih.gov Photoorganocatalytic methods have also been developed, where visible light mediates the reaction of aldehydes with amines to form amides under mild, metal-free conditions. organic-chemistry.org

Table 2: Organocatalytic Approaches for Amide Bond Formation

| Catalyst Type | Reactants | Mechanism Principle | Advantages |

|---|---|---|---|

| Arylboronic Acids | Carboxylic Acid + Amine | Dehydrative condensation | Metal-free, relatively simple setup. researchgate.net |

| Redox Organocatalysts | Carboxylic Acid + Amine | In situ activation of carboxylic acid (e.g., to selenoester) | High efficiency, catalytic use of activating agents. nih.gov |

This table outlines general organocatalytic strategies applicable to the synthesis of Formanilide, 2-phenoxy-.

Solvent-Free and Environmentally Benign Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents. researchgate.net Solvent-free synthesis, often assisted by microwave irradiation or mechanochemistry (grinding), offers significant environmental and practical advantages, including reduced waste, faster reaction times, and often higher yields. researchgate.netnih.govcem.com

Microwave-assisted organic synthesis (MAOS) is particularly effective for reactions under solvent-free conditions. mdpi.com For the synthesis of Formanilide, 2-phenoxy-, a mixture of 2-phenoxyaniline and a suitable formylating agent (such as formic acid or ammonium (B1175870) formate) could be adsorbed onto a solid support like basic alumina (B75360) and irradiated with microwaves. cem.com This technique can dramatically accelerate reaction rates compared to conventional heating. cem.com

Solid-state reactions, performed by grinding the reactants together at room temperature, represent another environmentally benign approach. researchgate.netcmu.edu This mechanochemical method can facilitate reactions between solid reactants in the absence of any solvent, minimizing waste and energy consumption. The application of these solvent-free techniques provides a greener pathway to Formanilide, 2-phenoxy-. researchgate.net

Synthesis of Derivatized and Functionally Modified Formanilide, 2-phenoxy- Structures

Functionalization of the Formanilide, 2-phenoxy- core structure is crucial for modulating its properties. Strategies exist for modifying the phenoxy group, the formamide moiety, and the core phenyl rings.

Strategies for Phenoxy Group Functionalization

The phenoxy ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. Standard methodologies such as halogenation (using N-bromosuccinimide or N-chlorosuccinimide), nitration (using nitric acid/sulfuric acid), and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups. The position of substitution (ortho, meta, or para) on the phenoxy ring will be directed by the ether oxygen, which is an ortho-, para-directing group.

Modifications of the Formamide Moiety

The formamide group (-NHCHO) is a versatile functional handle that can undergo several transformations.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, regenerating the parent amine, 2-phenoxyaniline.

Reduction: The formyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄), converting the formanilide into the corresponding N-methylaniline derivative, N-methyl-2-phenoxyaniline.

Dehydration: Treatment with dehydrating agents can convert the formamide into an isocyanide, a highly reactive intermediate useful for further synthetic elaborations.

Directed Ortho-Metalation and Functionalization of the Phenyl Rings

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguvm.edu The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to a strong organometallic base (typically an alkyllithium like n-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles. wikipedia.org

In the structure of Formanilide, 2-phenoxy-, both the formamido group and the ether oxygen of the phenoxy group can serve as DMGs. wikipedia.orgorganic-chemistry.org

Formamido Group as DMG: The formamido group is a powerful DMG. Treatment with a strong base like s-butyllithium would likely deprotonate the C-6 position of the aniline ring. The resulting lithiated intermediate can then react with electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides) to install a functional group specifically at that position.

Phenoxy Group as DMG: The ether oxygen can also direct metalation, although it is generally a weaker DMG than the amide. This could lead to functionalization at the ortho position of the phenoxy ring. The competition between the two potential metalation sites can often be controlled by the choice of base, solvent, and temperature. uwindsor.ca

This DoM strategy provides a highly regioselective route to substituted Formanilide, 2-phenoxy- analogues that are difficult to access through classical electrophilic substitution methods. uvm.eduunblog.fr

Table 3: Directed Ortho-Metalation (DoM) Principles

| Component | Description | Examples |

|---|---|---|

| Directed Metalation Group (DMG) | A heteroatom-containing functional group that directs deprotonation to the ortho position. | -CONHR, -OR, -NR₂, -SO₂NR₂ wikipedia.orgorganic-chemistry.org |

| Organometallic Base | A strong base used to deprotonate the aromatic ring. | n-BuLi, s-BuLi, t-BuLi, LDA uwindsor.ca |

| Solvent | Typically aprotic ethers that coordinate the lithium cation. | THF, Et₂O uwindsor.ca |

This table summarizes the key components of the Directed Ortho-Metalation reaction.

Chemo- and Regioselective Synthesis of Formanilide, 2-phenoxy- Isomers and Analogues

The chemo- and regioselectivity in the synthesis of Formanilide, 2-phenoxy- and its isomers are dictated by the choice of formylating agent, reaction conditions, and the electronic and steric nature of the substrate. Two primary pathways can be considered: chemoselective N-formylation of the amino group and regioselective C-formylation of the aromatic rings.

Chemoselective N-Formylation

The formylation of the amino group in 2-phenoxyaniline is generally a straightforward and highly chemoselective process. The nitrogen atom's high nucleophilicity compared to the carbons of the aromatic rings ensures that it is the primary site of attack for most formylating agents under mild conditions. This leads directly to the formation of Formanilide, 2-phenoxy-.

Several efficient methods have been developed for the N-formylation of anilines, which are applicable to 2-phenoxyaniline. A common and practical approach involves the use of formic acid, often with a catalyst to enhance reaction rates and yields. For instance, a simple and catalytic method for N-formylation utilizes molecular iodine as a catalyst under solvent-free conditions. This method is effective for a wide array of aromatic amines, including those with electron-donating or withdrawing groups. organic-chemistry.org Another green chemistry approach employs polyethylene glycol (PEG-400) as a recyclable medium for the N-formylation of anilines with formic acid at room temperature, obviating the need for a separate catalyst. nih.gov More recently, manganese-catalyzed N-formylation using oxalic acid as a carbon monoxide surrogate has been reported, offering a safe and efficient alternative to traditional methods. nih.gov

These methods exhibit high chemoselectivity, meaning the formyl group is selectively introduced onto the nitrogen atom without affecting the aromatic rings or the ether linkage.

Regioselective C-Formylation: Synthesis of Isomers

The synthesis of isomers of Formanilide, 2-phenoxy-, where the formyl group is attached to one of the aromatic rings, requires a different strategy, typically involving an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the most prominent method for this transformation. chemistrysteps.comijpcbs.comwikipedia.org This reaction uses a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. chemistrysteps.comwikipedia.org

For a substrate such as 2-phenoxyaniline, the regiochemical outcome of the Vilsmeier-Haack reaction is governed by the directing effects of the amino (-NH₂) and phenoxy (-OPh) groups.

Directing Effects: The amino group is a powerful activating and ortho, para-directing group. quora.com The phenoxy group is also activating and ortho, para-directing. In electrophilic aromatic substitution, the stronger activating group dictates the primary positions of substitution. vanderbilt.edu Therefore, the amino group on the first ring will be the dominant directing group.

Predicted Regioselectivity: Based on these principles, electrophilic attack will be directed to the positions ortho and para to the amino group (positions 4 and 6). However, the bulky phenoxy group at position 2 creates significant steric hindrance at the adjacent position 6. Consequently, the electrophilic formylation is most likely to occur at the sterically more accessible C4 position, which is para to the amino group.

To ensure that C-formylation occurs instead of the more favorable N-formylation, the amino group typically needs to be protected before the Vilsmeier-Haack reaction. A common strategy is to convert the amine into an acetamide. The acetyl group is still an ortho, para-director but deactivates the ring less strongly than a protonated amino group under acidic Vilsmeier-Haack conditions, while preventing reaction on the nitrogen. After the formyl group is introduced onto the ring, the acetyl protecting group can be hydrolyzed to regenerate the free amine, yielding a C-formylated 2-phenoxyaniline isomer.

For example, a copper(II)-catalyzed C-H bond formylation has been shown to proceed first at the para-position and then at the ortho-position of acetanilide, demonstrating the feasibility of selective aromatic formylation on a protected aniline. frontiersin.org

The synthesis of analogues with substituents on either aromatic ring would follow similar principles. The inherent directing effects of these additional substituents would work in concert with or in opposition to the amino and phenoxy groups, influencing the final position of formylation.

Below is a table summarizing the expected major products from the formylation of 2-phenoxyaniline under different selective conditions.

| Reaction Type | Typical Reagents | Substrate | Primary Product | Selectivity Principle |

|---|---|---|---|---|

| Chemoselective N-Formylation | HCOOH / I₂ (cat.) or HCOOH / PEG-400 | 2-Phenoxyaniline | Formanilide, 2-phenoxy- | Higher nucleophilicity of the amino nitrogen over aromatic carbons. |

| Regioselective C-Formylation | 1. Protection (e.g., Ac₂O) 2. POCl₃ / DMF 3. Hydrolysis | 2-Phenoxyaniline | 4-Amino-3-phenoxybenzaldehyde | Dominant ortho, para-directing effect of the amino/acetamido group, with steric hindrance favoring substitution at the C4 (para) position. |

Chemical Transformations and Reaction Mechanisms of Formanilide, 2 Phenoxy

Reactivity Profiles of the Amide Linkage in Formanilide (B94145), 2-phenoxy-

The amide linkage in Formanilide, 2-phenoxy- is a focal point of its chemical reactivity. This functional group, while generally stable, can participate in a variety of chemical transformations under specific conditions. Its reactivity is influenced by the electronic properties of both the formyl group and the adjacent 2-phenoxy-substituted phenyl ring.

Amides are generally resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis. The stability of the amide bond is significantly greater than that of a comparable ester linkage due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. pharmacy180.comresearchgate.net

Under acidic conditions, the hydrolysis of Formanilide, 2-phenoxy- would be initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com Conversely, under basic conditions, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an amine. researchgate.netarkat-usa.org The hydrolysis of formanilide, a related parent compound, is known to be slow, with an estimated half-life of 29-146 days in water at 55 °C across a pH range of 5-9. guidechem.com

The primary degradation pathway for Formanilide, 2-phenoxy- via hydrolysis would result in the cleavage of the amide bond to produce 2-phenoxyaniline (B124666) and formic acid (or formate, depending on the pH). pharmacy180.comresearchgate.net This process is a common degradation route for many pharmaceutical compounds containing amide moieties. pharmacy180.comwiley.com

Table 1: General Conditions for Amide Hydrolysis

| Condition | Catalyst/Reagent | General Mechanism | Expected Products from Formanilide, 2-phenoxy- |

|---|---|---|---|

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | Protonation of carbonyl oxygen followed by nucleophilic attack of water. youtube.com | 2-phenoxyaniline and Formic acid |

| Basic | Strong base (e.g., NaOH, KOH), Water, Heat | Nucleophilic attack of hydroxide ion on carbonyl carbon. arkat-usa.org | 2-phenoxyaniline and Formate salt |

Formamides can undergo catalytic decarbonylation (removal of carbon monoxide) and dehydrogenation (removal of hydrogen). These reactions typically require transition metal catalysts and provide synthetic routes to amines and isocyanates, respectively.

Decarbonylation involves the cleavage of the C-N and C-C bonds, eliminating carbon monoxide to produce the corresponding amine. Recent studies have shown that ruthenium pincer catalysts can effectively catalyze the decarbonylation of formamides, including formanilide, to yield the corresponding amine—in this case, 2-phenoxyaniline. rsc.orgrsc.orgchemrxiv.org The reaction is exergonic for formanilide. rsc.org Lanthanum-based catalysts have also been reported for this transformation. researchgate.net This process represents a significant synthetic utility, using the formyl group as a temporary protecting group for an amine.

Dehydrogenation of formamides leads to the formation of isocyanates, which are valuable intermediates in the synthesis of ureas and carbamates. rsc.orgrsc.org This transformation involves the elimination of a molecule of hydrogen (H₂). Catalytic systems based on iridium and ruthenium have been developed for the dehydrogenation of formamides. acs.orgnih.gov For Formanilide, 2-phenoxy-, this reaction would yield 2-phenoxyphenyl isocyanate. The process is often reversible, with the corresponding isocyanate being hydrogenated back to the formamide (B127407). acs.org

Table 2: Catalytic Transformations of the Formamide Group

| Process | Typical Catalyst | Product from Formanilide, 2-phenoxy- | Byproduct(s) |

|---|---|---|---|

| Decarbonylation | Ruthenium Pincer Complex rsc.orgchemrxiv.org | 2-phenoxyaniline | Carbon Monoxide (CO) |

| Dehydrogenation | Iridium or Ruthenium Complex acs.orgnih.gov | 2-phenoxyphenyl isocyanate | Hydrogen (H₂) |

The nitrogen atom of the amide group in Formanilide, 2-phenoxy- retains a lone pair of electrons and can act as a nucleophile, although its reactivity is significantly diminished compared to an amine due to resonance stabilization. Nevertheless, N-alkylation and N-acylation are possible under specific conditions.

N-Alkylation involves the substitution of the amide proton with an alkyl group. This reaction is typically performed using an alkylating agent, such as an alkyl halide, in the presence of a strong base. The base is required to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which then attacks the alkyl halide. nih.gov Methodologies for the N-alkylation of anilines and other N-nucleophiles have been developed using various catalytic systems, including visible-light-induced metallaphotoredox platforms, which can overcome some limitations of traditional thermal methods. princeton.edunih.gov

N-Acylation is the process of introducing an acyl group onto the amide nitrogen. This reaction typically requires an acylating agent like an acyl chloride or an acid anhydride. orientjchem.org Due to the low nucleophilicity of the amide nitrogen, catalysts such as Lewis acids or strong bases are often employed to facilitate the reaction. researchgate.net Catalyst-free methods have also been developed, often requiring elevated temperatures. orientjchem.org The N-acylation of Formanilide, 2-phenoxy- would result in the formation of an N,N-disubstituted amide derivative.

Reactivity of the Phenoxy Moiety in Formanilide, 2-phenoxy-

The phenoxy moiety consists of two aromatic rings linked by an ether oxygen. The reactivity of these rings, particularly the one not directly bonded to the formamide group, is a key aspect of the molecule's chemistry.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic nature of the substituent already present. libretexts.orgmasterorganicchemistry.com In Formanilide, 2-phenoxy-, the phenoxy ring is substituted by the formanilide group via an ether linkage.

The ether oxygen is a strong electron-donating group (+M effect) due to its lone pairs, which can be delocalized into the aromatic ring through resonance. organicchemistrytutor.comwikipedia.org This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com Such electron-donating groups are known as "activating groups". chadsprep.com The resonance effect directs incoming electrophiles to the positions ortho and para to the ether linkage. masterorganicchemistry.comorganicchemistrytutor.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) on the phenoxy ring of Formanilide, 2-phenoxy- is expected to occur predominantly at the positions ortho and para to the ether oxygen.

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent on Phenoxy Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -O-Ar (Ether Linkage) | Electron-Donating (Resonance) organicchemistrytutor.com | Activating masterorganicchemistry.com | Ortho, Para wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is mechanistically distinct from EAS and typically requires the aromatic ring to be electron-deficient. masterorganicchemistry.comchemistrysteps.com The phenoxy ring in Formanilide, 2-phenoxy- is electron-rich due to the ether oxygen and is therefore unreactive towards nucleophiles under normal conditions.

For an SNAr reaction to occur, the phenoxy ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a suitable leaving group. masterorganicchemistry.comchemistrysteps.com If Formanilide, 2-phenoxy- were modified to include such EWGs on the phenoxy ring, and if a leaving group (like a halide) were present, it could undergo SNAr.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of EWGs at the ortho and/or para positions is crucial for stabilizing this negative charge. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com Recent studies suggest that some reactions previously assumed to be stepwise may proceed through concerted mechanisms. nih.gov

Cleavage Reactions of the Ether Bond

The diaryl ether linkage in Formanilide, 2-phenoxy- is a robust covalent bond, but it can be cleaved under specific, often forcing, reaction conditions. The susceptibility of this bond to cleavage is a critical aspect of the compound's chemistry, as it can be strategically broken to yield valuable phenol (B47542) and aniline (B41778) derivatives. The primary methods for ether cleavage involve strong acids or reductive conditions. wikipedia.orgresearchgate.net

Acid-Catalyzed Cleavage: The cleavage of diaryl ethers with strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a standard method for breaking C-O bonds. masterorganicchemistry.comlibretexts.org The reaction mechanism for a diaryl ether typically involves the protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.com However, the subsequent nucleophilic attack on the aromatic carbon (an SNAr reaction) is generally difficult and requires harsh conditions due to the high energy of the intermediate Meisenheimer complex and the instability of the aryl cation. wikipedia.org

For an unsymmetrical diaryl ether like Formanilide, 2-phenoxy-, the cleavage would proceed via protonation of the ether oxygen. Nucleophilic attack by a halide ion (e.g., I⁻) would then target one of the two aromatic carbons attached to the ether oxygen. Due to the electronic effects of the formamido group on one ring and the unsubstituted nature of the other, the reaction's regioselectivity can be influenced, although cleavage of diaryl ethers is generally less selective than that of alkyl aryl ethers. libretexts.org The ultimate products, following hydrolysis of the formanilide group under the strong acid conditions, would be phenol and 2-aminophenol (B121084).

Reductive Cleavage: Transition-metal-free reductive cleavage offers an alternative pathway. Methods using a combination of a hydrosilane (like triethylsilane) and a strong base (like potassium tert-butoxide) have been shown to be effective for the reductive cleavage of various diaryl ethers. researchgate.net This approach operates through a different mechanism, avoiding the need for highly acidic conditions. While specific studies on Formanilide, 2-phenoxy- are not prevalent, the reaction with analogous diaryl ethers suggests that this method could regioselectively rupture the C-O bond to produce phenol and formanilide. The selectivity would depend on the electronic nature of the aromatic rings and the specific base/silane (B1218182) combination used.

The potential products from these cleavage reactions are summarized in the table below.

| Reaction Type | Key Reagents | Potential Products (Post-hydrolysis) | General Mechanism |

|---|---|---|---|

| Acid-Catalyzed Cleavage | HI, HBr (conc.) | Phenol, 2-Aminophenol | Protonation of ether oxygen followed by nucleophilic attack |

| Reductive Cleavage | Et₃SiH, KOtBu | Phenol, Formanilide | Base-activated silane reduction |

Role as a Substrate or Intermediate in Named Reactions

Participation in Atherton-Todd Reactions

The Atherton-Todd reaction is a classical method for the synthesis of phosphoramidates from dialkyl phosphites and primary or secondary amines in the presence of a base and a halogenating agent like carbon tetrachloride. wikipedia.orgbeilstein-journals.org The reaction proceeds through the in situ formation of a reactive dialkyl chlorophosphate intermediate, which is then readily attacked by the amine nucleophile. beilstein-journals.org

Direct participation of Formanilide, 2-phenoxy- in the Atherton-Todd reaction is unlikely. The nitrogen atom within the formanilide group is part of an amide linkage, rendering it significantly less nucleophilic than a primary or secondary amine. Its lone pair is delocalized into the carbonyl group, making it a poor candidate for attacking the chlorophosphate intermediate.

However, Formanilide, 2-phenoxy- can serve as a precursor to a suitable substrate for the Atherton-Todd reaction. Hydrolysis of the formyl group under acidic or basic conditions yields 2-phenoxyaniline. This primary amine is an excellent nucleophile for the Atherton-Todd reaction. The reaction of 2-phenoxyaniline with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) and carbon tetrachloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-(2-phenoxyphenyl)phosphoramidate. nih.govresearchgate.net

The two-step sequence can be summarized as follows:

Hydrolysis: Formanilide, 2-phenoxy- → 2-Phenoxyaniline

Atherton-Todd Reaction: 2-Phenoxyaniline + (RO)₂P(O)H + CCl₄ + Base → (RO)₂P(O)NH(C₆H₄OPh) + CHCl₃ + Base·HCl

This indirect pathway highlights the role of Formanilide, 2-phenoxy- as a masked amine in the context of phosphoramidate (B1195095) synthesis. nih.gov

Involvement in Vilsmeier-Haack Reactions for N-Vinylformamides

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. cambridge.orgnrochemistry.com

Formanilide, 2-phenoxy- possesses two aromatic rings that are activated towards electrophilic substitution, making it a potential substrate for the Vilsmeier-Haack reaction.

Ring A (Aniline ring): Activated by the nitrogen of the formamido group. The formyl group is deactivating, but the nitrogen lone pair is still strongly activating and ortho-, para-directing. The position para to the nitrogen (position 4) is the most likely site of attack.

Ring B (Phenoxy ring): Activated by the ether oxygen, which is also an ortho-, para-directing group.

Given these factors, formylation is expected to occur on one of the activated positions of the aromatic rings, leading to an aromatic aldehyde derivative of Formanilide, 2-phenoxy-. The reaction is a classic electrophilic aromatic substitution, not a route to N-vinylformamides. chemistrysteps.com

The specified transformation to N-vinylformamides is not a characteristic outcome of the Vilsmeier-Haack reaction on an aromatic substrate like Formanilide, 2-phenoxy-. The synthesis of N-vinylformamides typically proceeds through other routes, such as the pyrolysis of esters derived from hydroxyethyl (B10761427) formamide. google.comgoogle.com Therefore, the involvement of Formanilide, 2-phenoxy- in a Vilsmeier-Haack reaction would be for aromatic formylation rather than the formation of an N-vinyl group.

| Substrate | Reagents | Expected Reaction Type | Likely Product |

|---|---|---|---|

| Formanilide, 2-phenoxy- | POCl₃, DMF | Electrophilic Aromatic Formylation | Formyl-substituted Formanilide, 2-phenoxy- |

Advanced Chemical Transformations and Derivatization Strategies

Oxidative Cross-Coupling Reactions of Phenoxy-Containing Precursors

Oxidative cross-coupling reactions that involve the functionalization of C-H bonds are a cornerstone of modern synthetic chemistry, offering an atom-economical way to form C-C and C-N bonds. researchgate.netnih.gov Phenoxy-containing precursors, particularly those with an adjacent amine or amide group like Formanilide, 2-phenoxy-, are valuable substrates for such transformations.

A key advanced transformation for this class of compounds is the intramolecular oxidative C-N or C-C bond formation to synthesize important heterocyclic scaffolds. The most prominent example is the synthesis of carbazoles from 2-aminodiaryl ethers (like 2-phenoxyaniline) via a palladium-catalyzed intramolecular C-H amination. nih.gov

The likely pathway would involve:

Deprotection: Hydrolysis of Formanilide, 2-phenoxy- to release the free secondary amine, 2-phenoxyaniline.

C-H Activation/Coupling: In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant, an intramolecular C-H bond on the phenoxy ring is activated, followed by coupling with the N-H bond of the aniline moiety.

This reaction sequence represents an oxidative cross-coupling of an N-H bond and an aromatic C-H bond within the same molecule. beilstein-journals.org This strategy is highly efficient for building the carbazole (B46965) core, a privileged structure in medicinal chemistry and materials science. nih.govnih.gov

| Precursor | Reaction Type | Typical Catalyst/Oxidant | Product Class |

|---|---|---|---|

| 2-Phenoxyaniline (from Formanilide, 2-phenoxy-) | Intramolecular Oxidative C-H/N-H Cross-Coupling | Pd(OAc)₂ / O₂ or other oxidants | Carbazoles |

Palladium-Mediated Cross-Coupling Reactions of Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated derivatives of Formanilide, 2-phenoxy-, these reactions provide a powerful tool for molecular elaboration. The electron-donating nature of the phenoxy group and the directing effects of the formamide moiety can influence the reactivity of the aryl halide, making these substrates interesting candidates for various coupling reactions.

The Buchwald-Hartwig amination stands out as a particularly relevant transformation for halogenated 2-phenoxyaniline derivatives, the parent amines of Formanilide, 2-phenoxy-. wikipedia.orglibretexts.org This reaction facilitates the formation of a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction mechanism typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of halogenated Formanilide, 2-phenoxy- are not extensively documented in publicly available literature, the successful amination of structurally similar compounds, such as o-bromoanisoles, suggests that these reactions are feasible. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivities. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown great efficacy in coupling challenging substrates. nih.gov

Below is a representative table illustrating typical conditions for Buchwald-Hartwig amination reactions of related aryl bromides, which can be extrapolated to halogenated derivatives of Formanilide, 2-phenoxy-.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-bromo-2-phenoxybenzene | Morpholine | Pd(OAc)₂, XPhos | NaOt-Bu | Toluene (B28343) | 100 | ~90% (estimated) |

| 2 | 1-bromo-2-phenoxybenzene | Aniline | Pd₂(dba)₃, BINAP | Cs₂CO₃ | Dioxane | 110 | ~85% (estimated) |

| 3 | 4-bromo-N-(2-phenoxyphenyl)formamide | Piperidine | [Pd(allyl)Cl]₂, t-BuXPhos | K₃PO₄ | t-BuOH | 100 | ~88% (estimated) |

Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Similarly, Suzuki-Miyaura coupling presents another powerful palladium-catalyzed method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of biaryl compounds. For a halogenated derivative of Formanilide, 2-phenoxy-, a Suzuki-Miyaura coupling could introduce a new aryl or vinyl substituent, significantly increasing molecular complexity. The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Photochemical and Radiolytic Transformations

The study of how molecules behave under the influence of light (photochemistry) and ionizing radiation (radiolysis) is crucial for understanding their stability and potential degradation pathways. For Formanilide, 2-phenoxy-, these transformations can induce cleavage of its constituent bonds, leading to a variety of products.

Photochemical Transformations:

The photochemical behavior of N-aryl amides, such as Formanilide, 2-phenoxy-, is influenced by the absorption of ultraviolet (UV) light. The formamide moiety itself can undergo photo-induced transformations. Studies on simpler N-aryl amides have shown that UV irradiation can lead to photoisomerization of the amide bond (cis-trans isomerization) and, in some cases, photodissociation. rsc.org For instance, the photolysis of N-methyleneformamide has been shown to yield formaldehyde:HCN and formaldimine:CO complexes as major decomposition products. rsc.org

Furthermore, the presence of the N-aryl group can lead to other photochemical pathways. Research on N-substituted iminodibenzothiophenes has demonstrated the generation of nitrenes upon photolysis, which are highly reactive intermediates. nih.gov In the context of Formanilide, 2-phenoxy-, it is conceivable that photolysis could lead to the cleavage of the C-N bond, potentially generating a formyl radical and a 2-phenoxyanilinyl radical.

Radiolytic Transformations:

Radiolysis involves the chemical decomposition of a substance by high-energy ionizing radiation, such as gamma rays. researchgate.net The interaction of this radiation with Formanilide, 2-phenoxy- would likely initiate a cascade of radical reactions. The presence of both an amide linkage and a diphenyl ether moiety suggests multiple potential sites for radiolytic attack.

Studies on the gamma radiolysis of N,N-dialkyl amides have shown that the amide bond is susceptible to cleavage. researchgate.net This can lead to the formation of various degradation products resulting from C-N and C-C bond scission. The radiolysis of aromatic amines has also been investigated, with deamination being a noted consequence.

The diphenyl ether linkage is also a potential target for radiolysis. The cleavage of the ether bond would lead to the formation of phenolic and phenyl radical species. Research on the radiolysis of amides in organic solutions has indicated that both the amide and ether bonds can be broken by gamma irradiation. researchgate.net

The table below summarizes the potential primary bond cleavage events and resulting radical intermediates from the radiolysis of Formanilide, 2-phenoxy-.

Table 2: Potential Primary Radiolytic Cleavage Pathways for Formanilide, 2-phenoxy-

| Cleavage Site | Bond Cleaved | Resulting Radical Intermediates |

| Amide Bond | C(O)-N | Formyl radical and 2-phenoxyanilinyl radical |

| Amide Bond | N-Ar | Phenylformyl radical and 2-phenoxyphenyl radical |

| Ether Linkage | C-O | 2-(formamido)phenyl radical and phenoxy radical |

| Aromatic C-H | C-H | Formanilide, 2-phenoxy- radical and hydrogen atom |

These initial radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction, dimerization, and reaction with solvent molecules or other species present in the medium, leading to a complex mixture of final products. The exact product distribution would depend on the specific conditions of the radiolysis, including the radiation dose, dose rate, and the nature of the surrounding medium.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the structural analysis of Formanilide (B94145), 2-phenoxy-. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Formanilide, 2-phenoxy-, distinct signals would be expected for the formyl proton (-CHO), the N-H proton, and the aromatic protons of the two phenyl rings. The chemical shift of the formyl proton is typically observed in the downfield region, often around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The N-H proton signal can be broad and its chemical shift is sensitive to solvent and concentration, but it is generally found in the range of 8.0-9.5 ppm. The aromatic protons will appear as a complex pattern of multiplets in the aromatic region (approximately 6.8-8.5 ppm). Deshielding effects in ortho-substituted formanilides can cause the proton at the 6'-position to appear at a particularly low field. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of Formanilide, 2-phenoxy- would display distinct signals for each unique carbon atom. The carbonyl carbon of the formyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The aromatic carbons will produce a series of signals between approximately 115 and 160 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the phenoxy and formamido substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Formanilide, 2-phenoxy-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl CH O | 8.2 - 8.4 | - |

| NH | 8.5 - 9.0 (broad) | - |

| Aromatic H | 6.9 - 8.3 (multiplets) | - |

| C =O | - | 160 - 163 |

| Aromatic C -O | - | 150 - 155 |

| Aromatic C -N | - | 135 - 140 |

| Aromatic C -H & C -C | - | 118 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For Formanilide, 2-phenoxy-, this would be crucial for assigning the protons within each aromatic ring by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would allow for the direct assignment of each protonated carbon in the aromatic rings. researchgate.netyoutube.com

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in Formanilide, 2-phenoxy- can be achieved, thus confirming its molecular structure.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. cornell.edu It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs of a substance can exhibit distinct physical properties.

For Formanilide, 2-phenoxy-, ssNMR could be employed to:

Identify and differentiate between potential polymorphs: Each polymorphic form would have a unique crystal lattice, leading to different local chemical environments for the atoms. These differences would manifest as distinct chemical shifts in the ¹³C and ¹⁵N ssNMR spectra. bruker.combruker.compharmtech.com

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of a compound and can be used to quantify the amount of each phase in a sample.

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial in defining the crystal packing of different polymorphs. cornell.edu

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govmdpi.com For Formanilide, 2-phenoxy-, with a molecular formula of C₁₃H₁₁NO₂, the expected exact mass can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high precision (typically to within a few parts per million), thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. semanticscholar.org

The analysis of fragmentation patterns in HRMS can also provide valuable structural information. elsevierpure.com Common fragmentation pathways for amides involve cleavage of the amide bond and rearrangements.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is a widely used method for the identification and purity assessment of volatile and semi-volatile organic compounds.

For Formanilide, 2-phenoxy-, a GC-MS analysis would involve injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. The fragmentation pattern of Formanilide, 2-phenoxy- in EI-MS would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ether linkage and the amide bond. mdpi.commiamioh.eduscirp.org The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity of the compound.

Interactive Data Table: Expected Key Mass Fragments in GC-MS of Formanilide, 2-phenoxy-

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Interpretation |

| 213 | [C₁₃H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₂H₁₀NO]⁺ | Loss of formyl radical (-CHO) |

| 120 | [C₇H₆NO]⁺ | Cleavage of the ether bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

An IR spectrum for the vapor phase of Formanilide, 2-phenoxy- is available in spectral databases, which confirms the presence of key functional groups. However, a detailed vibrational mode analysis, which involves assigning specific absorption bands to corresponding molecular motions (e.g., stretching, bending), has not been published. Such an analysis would typically involve computational modeling, such as Density Functional Theory (DFT) calculations, to complement the experimental data.

A comprehensive study would identify characteristic vibrational frequencies. For instance, the N-H stretching vibration of the amide group would be expected in the range of 3200-3400 cm⁻¹. The C=O (Amide I) stretching band would likely appear around 1650-1680 cm⁻¹, and the C-N stretching and N-H bending (Amide II) modes would be found near 1550 cm⁻¹. The C-O-C ether linkage would exhibit characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing non-polar bonds and providing complementary information to the IR spectrum.

Without dedicated research, a detailed data table of vibrational modes for Formanilide, 2-phenoxy- cannot be compiled.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodologies

For a definitive solid-state structure, a single crystal of Formanilide, 2-phenoxy- would be analyzed using single-crystal X-ray diffraction. This technique would determine the unit cell parameters (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. From this data, accurate bond lengths and angles for the entire molecule could be tabulated. To date, no such crystallographic study for this compound has been deposited in public databases like the Cambridge Structural Database (CSD).

Powder X-ray Diffraction and Rietveld Refinement for Polycrystalline Samples

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample of Formanilide, 2-phenoxy-. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. If an approximate structural model is known (for instance, from computational modeling), Rietveld refinement could be employed. This method involves fitting a calculated diffraction pattern based on the theoretical model to the experimental data, allowing for the refinement of lattice parameters and atomic positions. There is no evidence in the scientific literature of PXRD studies or Rietveld refinement having been performed on this compound.

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

Should a crystal structure be determined, a key area of analysis would be the study of its intermolecular interactions, particularly hydrogen bonding. The amide group in Formanilide, 2-phenoxy- contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). It is highly probable that these groups would participate in hydrogen bonding, potentially forming chains or dimeric motifs that link the molecules into a larger supramolecular architecture. The phenyl and phenoxy rings might also engage in weaker π-π stacking interactions, further stabilizing the crystal packing. Without experimental crystal structure data, any description of these networks remains speculative.

Other Advanced Analytical Techniques for Compound Characterization and Purity Assessment

Beyond vibrational spectroscopy and X-ray diffraction, a full characterization of Formanilide, 2-phenoxy- would involve several other analytical techniques to confirm its identity and assess its purity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical environment of the hydrogen and carbon atoms, respectively, and would be crucial for verifying the compound's covalent structure.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and could be used to elucidate its fragmentation pattern, further confirming its identity.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information on the compound's thermal stability, melting point, and any phase transitions.

While these techniques are standard for chemical characterization, detailed reports and datasets specifically for Formanilide, 2-phenoxy- are not available in the public research domain.

Theoretical and Computational Chemistry Studies of Formanilide, 2 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations specifically for Formanilide (B94145), 2-phenoxy- are not found in the current body of scientific literature. Therefore, a specific discussion on its electronic structure and reactivity based on these methods cannot be provided at this time.

There are no available studies that have specifically applied Density Functional Theory (DFT) to investigate the electronic structure and reactivity of Formanilide, 2-phenoxy-. DFT is a computational method that could provide insights into properties such as orbital energies, electron density distribution, and reactivity indices, but such data for the title compound has not been published.

Similarly, there is a lack of published research utilizing ab initio methods to calculate the energy and properties of Formanilide, 2-phenoxy-. Ab initio calculations, which are based on first principles of quantum mechanics, would be valuable for determining accurate molecular energies and other properties, but such specific findings for this compound are not available.

Conformational Analysis and Energy Landscape Mapping

A detailed conformational analysis and energy landscape mapping for Formanilide, 2-phenoxy- has not been reported in the scientific literature. Such studies would be crucial for understanding the molecule's three-dimensional structure and flexibility.

Information regarding the rotational barriers and preferred conformations of Formanilide, 2-phenoxy- is not available. While studies on similar molecules, such as N-benzhydrylformamides, have investigated rotational barriers around the C-N amide bond using DFT calculations and NMR spectroscopy, these findings cannot be directly extrapolated to Formanilide, 2-phenoxy-.

A specific analysis of the intramolecular interactions within Formanilide, 2-phenoxy- and their effect on its molecular geometry has not been documented. Understanding these interactions, such as hydrogen bonding or steric hindrance, is essential for a complete description of its conformational preferences.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvent effects, and intermolecular interactions in a dynamic environment.

For Formanilide, 2-phenoxy-, MD simulations could be used to:

Analyze Conformational Flexibility: The molecule possesses several rotatable bonds, including the C-N bond of the amide and the C-O-C ether linkage. MD simulations can reveal the preferred conformations in different solvents and at various temperatures.

Study Solvation Effects: The interaction of Formanilide, 2-phenoxy- with solvent molecules can be explicitly modeled to understand how the solvent shell influences its structure and reactivity.

Investigate Aggregation Behavior: At higher concentrations, molecules of Formanilide, 2-phenoxy- may aggregate. MD simulations can shed light on the nature and strength of the intermolecular forces driving this aggregation.

Intermolecular Interactions and Crystal Packing Prediction

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and properties of a material.

Intermolecular Interactions: The primary intermolecular interactions expected for Formanilide, 2-phenoxy- include:

Hydrogen Bonding: The N-H group of the formanilide moiety can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as acceptors.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. mdpi.com

Crystal Packing Prediction: Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. researchgate.netnih.gov Crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. For a flexible molecule like Formanilide, 2-phenoxy-, CSP would be computationally demanding but could provide valuable insights into its potential polymorphic forms. nih.gov

Applications of Formanilide, 2 Phenoxy As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

Formanilide (B94145), 2-phenoxy- plays a crucial role as a precursor and intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds and scaffolds containing multiple aryl rings.

The structure of Formanilide, 2-phenoxy- is well-suited for intramolecular cyclization reactions to form heterocyclic systems. The formyl group can act as a one-carbon synthon, while the phenoxy and phenyl rings can participate in ring-closing reactions. A significant application is in the synthesis of phenoxazines, a class of heterocyclic compounds with various biological and materials science applications. Through intramolecular cyclization, the 2-phenoxy group can react with the formanilide nitrogen under specific conditions to form the core phenoxazine (B87303) ring structure. While direct examples involving Formanilide, 2-phenoxy- are not extensively detailed in readily available literature, the general synthetic strategy for phenoxazine synthesis often involves the cyclization of 2-aminophenol (B121084) derivatives, a category to which the hydrolysis product of Formanilide, 2-phenoxy- belongs.

Another potential application lies in the synthesis of dibenz[b,f] researchgate.netias.ac.inoxazepines. These seven-membered heterocyclic systems can be conceptually formed through intramolecular cyclization of N-(2-phenoxyphenyl)formamide derivatives. The reaction would involve the formation of a bond between the formyl carbon and the ortho position of the phenoxy ring, a transformation that can be facilitated by various acid catalysts.

The following table summarizes potential heterocyclic systems derivable from the Formanilide, 2-phenoxy- scaffold.

| Heterocyclic System | Potential Synthetic Route from Formanilide, 2-phenoxy- |

| Phenoxazines | Intramolecular cyclization involving the formyl group and the phenoxy ring. |

| Dibenz[b,f] researchgate.netias.ac.inoxazepines | Acid-catalyzed intramolecular cyclization. |

This table is based on theoretical synthetic pathways and the known reactivity of related compounds.

The diphenyl ether moiety within Formanilide, 2-phenoxy- makes it an attractive intermediate for the synthesis of larger, multi-aryl scaffolds. The formamide (B127407) group can be hydrolyzed to an amine, which can then undergo further reactions such as diazotization followed by coupling reactions (e.g., Suzuki or Heck coupling) to introduce additional aryl groups.

Furthermore, the amine derived from Formanilide, 2-phenoxy- can be a key component in the synthesis of macrocycles containing the diphenyl ether unit. These macrocyclic structures are of interest in host-guest chemistry and as components of supramolecular assemblies. The synthesis of such structures would typically involve the reaction of the corresponding diamine with a suitable di-electrophile.

Utilization in Material Science Applications (Excluding Final Product Properties)

The structural features of Formanilide, 2-phenoxy- also lend themselves to applications in material science, where it can serve as a monomer precursor or a component in the synthesis of functional organic materials.

The amine functionality, accessible through the hydrolysis of the formamide group of Formanilide, 2-phenoxy-, is a key feature for its use in polymer synthesis. The resulting 2-phenoxyaniline (B124666) can be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides.

For the synthesis of polyamides, the diamine derived from a suitably functionalized Formanilide, 2-phenoxy- derivative can be reacted with a diacyl chloride through polycondensation. The incorporation of the bent and somewhat flexible diphenyl ether unit can influence the solubility and processing characteristics of the resulting polymer.

Similarly, for polyimide synthesis, the diamine can be reacted with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically imidized to the final polyimide. The phenoxy linkage can contribute to improved solubility and processability of these otherwise often intractable polymers.

The following table outlines the potential use of Formanilide, 2-phenoxy- derivatives in polymer synthesis.

| Polymer Type | Synthetic Approach |

| Polyamides | Polycondensation of a diamine derived from Formanilide, 2-phenoxy- with a diacyl chloride. |

| Polyimides | Reaction of a diamine derived from Formanilide, 2-phenoxy- with a dianhydride. |

This table represents potential applications based on the known chemistry of analogous aromatic diamines.

The electron-rich aromatic system of Formanilide, 2-phenoxy- makes it a potential building block for functional organic materials, such as organic dyes and electroactive materials. The formamide group can be modified or replaced to introduce specific functionalities that tune the electronic and optical properties of the molecule.

For instance, the corresponding amine can be used in the synthesis of azo dyes through diazotization and coupling with a suitable coupling component. The extended conjugation provided by the diphenyl ether backbone can lead to dyes with specific color properties.

In the area of electroactive materials, monomers derived from Formanilide, 2-phenoxy- could be used to synthesize polymers with interesting redox properties. The nitrogen and oxygen heteroatoms in the diphenyl ether structure can influence the electronic behavior of the resulting polymer chains.

Advanced Synthetic Strategies Leveraging Formanilide, 2-phenoxy- Core Structure

While specific advanced synthetic strategies leveraging the Formanilide, 2-phenoxy- core are not widely reported, its structure suggests potential for application in modern synthetic methodologies. For example, the C-H bonds on the aromatic rings could be targets for direct C-H activation/functionalization reactions. This would allow for the introduction of various substituents in a more atom- and step-economical manner compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Tandem reactions, where multiple bond-forming events occur in a single pot, could also be envisioned starting from Formanilide, 2-phenoxy-. For instance, a reaction sequence involving an initial intramolecular cyclization followed by an intermolecular reaction could lead to the rapid construction of complex molecular architectures.

Furthermore, the use of Formanilide, 2-phenoxy- in multi-component reactions, where three or more reactants combine in a single operation, could provide a streamlined route to highly functionalized molecules. The amine (after hydrolysis) and the aromatic rings could all participate in such reactions, leading to a high degree of molecular diversity from a single core structure.

Construction of Advanced Pharmaceutical Intermediates

The core utility of Formanilide, 2-phenoxy- in pharmaceutical synthesis lies in its function as a precursor to the phenoxazine scaffold. Phenoxazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.

The key transformation involving Formanilide, 2-phenoxy- is an intramolecular cyclization reaction to form the tricyclic phenoxazine ring system. This reaction is a critical step in the synthesis of various biologically active molecules. The formyl group on the nitrogen atom can be readily removed or modified, allowing for further functionalization of the phenoxazine core. This adaptability makes Formanilide, 2-phenoxy- a valuable starting material for creating a library of phenoxazine derivatives for drug discovery programs.

Table 1: Bioactive Compounds Derived from the Phenoxazine Scaffold

| Compound Class | Therapeutic Area | Mechanism of Action (Example) |

|---|---|---|

| Phenoxazine-based Kinase Inhibitors | Oncology | Inhibition of protein kinases involved in cancer cell proliferation and survival. |

| Phenoxazine-containing DNA Intercalators | Infectious Diseases | Binding to microbial DNA to inhibit replication and transcription. |

| Phenoxazine Derivatives as Neuroprotective Agents | Neurology | Scavenging of reactive oxygen species and modulation of neuroinflammatory pathways. |

This table is for illustrative purposes and showcases the potential of the phenoxazine core, which can be accessed through intermediates like Formanilide, 2-phenoxy-.

Detailed research has demonstrated that the phenoxazine ring, once formed from precursors like Formanilide, 2-phenoxy-, can be further elaborated. For instance, substituents can be introduced onto the aromatic rings to modulate the compound's pharmacokinetic and pharmacodynamic properties. This strategic modification is a cornerstone of modern drug development, aiming to enhance efficacy and reduce side effects.

Synthesis of Dyes and Pigment Precursors

The phenoxazine structure, accessible from Formanilide, 2-phenoxy-, is also a well-established chromophore, forming the basis for a range of synthetic dyes and pigments. The extended π-conjugated system of the phenoxazine ring is responsible for its ability to absorb and emit light in the visible region of the electromagnetic spectrum. This property has been exploited in the development of colorants for various applications, including textiles, printing inks, and advanced materials for optical and electronic devices.

Phenoxazine-based dyes are known for their vibrant colors and, in many cases, their fluorescent properties. The synthesis of these dyes often involves the initial formation of the phenoxazine core, for which Formanilide, 2-phenoxy- can serve as a key starting material. Subsequent chemical modifications, such as the introduction of electron-donating or electron-withdrawing groups, can be used to tune the color and other photophysical properties of the resulting dye. For example, the well-known dye Nile Red, which is widely used as a fluorescent probe, contains a benzophenoxazine core.

Table 2: Properties of Phenoxazine-Based Dyes

| Dye Class | Color Range | Key Features |

|---|---|---|

| Basic Phenoxazine Dyes | Blue to Violet | Cationic dyes often used for dyeing acrylic fibers. |

| Solvent Dyes | Various | Soluble in organic solvents, used in inks and plastics. |

| Fluorescent Probes | Varies with structure | High quantum yields, sensitive to environmental polarity. |

This table provides a general overview of the types of dyes that can be synthesized from the phenoxazine scaffold, a derivative of Formanilide, 2-phenoxy-.

The versatility of the phenoxazine system allows for the creation of a wide palette of colors. Research in this area continues to explore the synthesis of novel phenoxazine-based colorants with improved properties such as lightfastness, thermal stability, and specific functionalities for high-tech applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

Development of Novel Synthetic Reagents

While the primary application of Formanilide, 2-phenoxy- is as a precursor to the phenoxazine ring system, its chemical structure also suggests potential for its use in the development of novel synthetic reagents. The formamide functional group, for instance, can participate in a variety of chemical transformations.